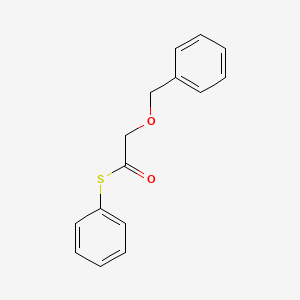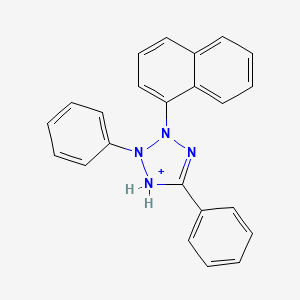
3-(Naphthalen-1-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Naphthalen-1-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium is a heterocyclic compound featuring a tetrazole ring substituted with naphthalene and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-1-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium typically involves the cycloaddition reaction of azides with nitriles. One common method is the Huisgen 1,3-dipolar cycloaddition, where an azide reacts with a nitrile under thermal or catalytic conditions to form the tetrazole ring.
Huisgen Cycloaddition:
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Naphthalen-1-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium can undergo various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation can lead to the formation of corresponding tetrazole oxides.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Usually performed in anhydrous solvents under inert atmosphere.
Products: Reduction can yield dihydrotetrazole derivatives.
-
Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: Reactions are often conducted in polar aprotic solvents.
Products: Substitution reactions can introduce various functional groups onto the tetrazole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(Naphthalen-1-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The tetrazole ring is known to mimic carboxylate groups, making it a valuable scaffold in drug design. It has been studied for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound is explored for its use in the development of advanced materials, such as photoresponsive polymers and sensors. Its ability to undergo photoisomerization makes it suitable for applications in optoelectronics and smart materials .
Wirkmechanismus
The mechanism of action of 3-(Naphthalen-1-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The tetrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Naphthalen-1-yl)-2-phenylacrylonitrile: Known for its photoisomerization properties.
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Studied for its structural and electronic properties.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole: Used in cycloaddition reactions.
Uniqueness
3-(Naphthalen-1-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium stands out due to its combination of a tetrazole ring with naphthalene and phenyl groups, providing a unique electronic structure and reactivity profile. This makes it particularly valuable in the design of new materials and pharmaceuticals.
Eigenschaften
CAS-Nummer |
134102-55-9 |
|---|---|
Molekularformel |
C23H19N4+ |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
3-naphthalen-1-yl-2,5-diphenyl-1H-tetrazol-1-ium |
InChI |
InChI=1S/C23H18N4/c1-3-11-19(12-4-1)23-24-26(20-14-5-2-6-15-20)27(25-23)22-17-9-13-18-10-7-8-16-21(18)22/h1-17H,(H,24,25)/p+1 |
InChI-Schlüssel |
POVFIALPFNAYPM-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(N([NH2+]2)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bis[(oxiran-2-yl)methyl] propylphosphonate](/img/structure/B14269679.png)
![5,5'-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene)](/img/structure/B14269683.png)
![2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid](/img/structure/B14269693.png)
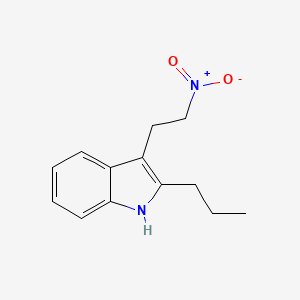
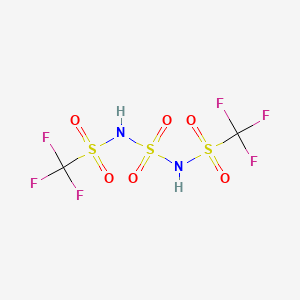
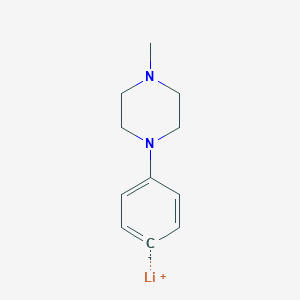
![2-Methyl-4-[2-(2,4,6-trinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14269715.png)
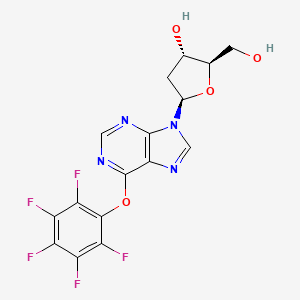
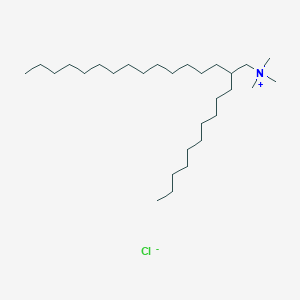
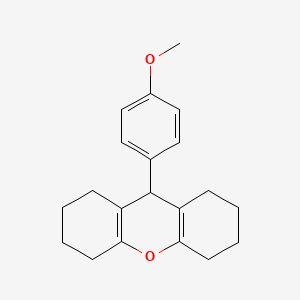
![{[2,2-Difluoro-1-(2-methylpropoxy)ethenyl]oxy}(trimethyl)silane](/img/structure/B14269741.png)
